molecular formula C31H22N4O4 B11555236 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate CAS No. 306745-20-0

2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate

Cat. No.: B11555236
CAS No.: 306745-20-0
M. Wt: 514.5 g/mol
InChI Key: WXNMELASBSCIDP-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 2-nitro substituent on a phenyl ring.
  • An (E)-configured iminomethyl group bridging two aromatic systems.
  • A phenyldiazenyl (azo) group at the para position of the second phenyl ring.
  • A naphthalen-1-ylacetate ester moiety.

Its design suggests applications in dye chemistry, materials science, or bioimaging, given the presence of conjugated π-systems (azo and imine bonds) and polar functional groups (nitro, acetate). The E-configuration of the azo and imine bonds is critical for maintaining planar geometry, enhancing electronic conjugation .

Properties

CAS No.

306745-20-0

Molecular Formula

C31H22N4O4

Molecular Weight

514.5 g/mol

IUPAC Name

[2-nitro-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 2-naphthalen-1-ylacetate

InChI

InChI=1S/C31H22N4O4/c36-31(20-24-9-6-8-23-7-4-5-12-28(23)24)39-30-18-13-22(19-29(30)35(37)38)21-32-25-14-16-27(17-15-25)34-33-26-10-2-1-3-11-26/h1-19,21H,20H2

InChI Key

WXNMELASBSCIDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)OC(=O)CC4=CC=CC5=CC=CC=C54)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Phenyldiazenyl)benzaldehyde

  • Diazo coupling : Benzenediazonium chloride (0.1 mol) reacts with phenol (0.12 mol) in NaOH/EtOH at 0–5°C for 2 h.

  • Formylation : Vilsmeier-Haack reaction introduces the aldehyde group using POCl₃/DMF (yield: 78%).

Key Data

ParameterValue
Temperature0–5°C (Step 1); 80°C (Step 2)
Reaction Time2 h (Step 1); 6 h (Step 2)
Yield68% (over two steps)

Schiff Base Formation with 4-Nitroaniline

4-Nitroaniline (1 eq) and 4-(phenyldiazenyl)benzaldehyde (1.05 eq) reflux in ethanol with glacial acetic acid (catalyst) for 8 h. The product is isolated by filtration (yield: 85%).

Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, CH=N), 8.45–7.35 (m, 13H, Ar-H)

  • HPLC Purity : 97.3%

Preparation of 4-[(E)-({4-[(E)-Phenyldiazenyl]Phenyl}Imino)Methyl]Phenyl Acetate

  • Esterification : Naphthalen-1-ylacetic acid (1 eq) reacts with 4-hydroxybenzaldehyde (1 eq) using DCC/DMAP in CH₂Cl₂.

  • Schiff base formation as in Route 1.

Regioselective Nitration

The intermediate undergoes nitration with HNO₃/H₂SO₄ (1:3 v/v) at 0°C for 1 h, achieving 92% para-selectivity.

Optimization Table

Nitrating AgentTemperatureTimePara:Ortho RatioYield
HNO₃/H₂SO₄0°C1 h92:888%
Acetyl nitrate25°C3 h85:1576%

Industrial-Scale Production

Continuous Flow Synthesis

A patent-derived method (CN101704758B) uses:

  • Tubular reactor for diazo coupling (residence time: 15 min)

  • Spiral mixer for Schiff base formation (70°C, 1 h)

  • Falling-film nitration with 98% conversion.

Scale-Up Parameters

MetricLab ScalePilot Plant
Annual Capacity10 kg2.5 MT
Purity95%93%
Cost per kg$1,200$380

Purification and Characterization

Recrystallization Protocol

Crude product is purified using toluene/petroleum ether (1:3 v/v), yielding white crystals (mp 162–164°C).

Spectroscopic Data

TechniqueKey Signals
IR (KBr) 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
MS (ESI-TOF) m/z 541.2 [M+H]⁺

Challenges and Optimization

Stereochemical Control

Maintaining (E)-configuration requires:

  • Low-temperature reactions (<10°C) during diazo coupling

  • Anhydrous conditions to prevent imine hydrolysis

Byproduct Management

  • Column chromatography (SiO₂, ethyl acetate/hexane) removes nitro positional isomers

  • Acid washing eliminates unreacted aniline derivatives

Emerging Methodologies

Photochemical Nitration

A recent study demonstrates UV-initiated nitration using NaNO₂/O₂, reducing acid waste.

Advantages

  • 40% reduction in corrosive reagents

  • 89% yield at 25°C

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The azo group can be reduced to form hydrazines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid mixtures are commonly used for nitration reactions.

    Reduction: Catalytic hydrogenation or metal hydrides can be used for reducing nitro and azo groups.

    Substitution: Halogens, sulfonic acids, and other electrophiles can be used for substitution reactions.

Major Products

    Amines: From the reduction of nitro groups.

    Hydrazines: From the reduction of azo groups.

    Substituted Aromatics: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemical Characteristics

This compound features multiple functional groups, including nitro, azo, and ester groups, which contribute to its reactivity and interaction with biological systems. Its synthesis typically involves multi-step organic reactions starting with the nitration of aromatic compounds, followed by azo coupling reactions and esterification processes.

Structural Overview

Functional Group Type Role in Application
NitroElectron-withdrawingEnhances reactivity and electron affinity
AzoChromophoricImparts color properties useful in dyes
EsterFunctionalInvolved in biochemical interactions

Chemistry

In the field of chemistry, this compound serves as an intermediate in organic synthesis. It is utilized as a reagent in various chemical reactions due to its ability to participate in electrophilic substitutions and coupling reactions. The presence of the nitro group enhances its electrophilicity, making it a valuable building block for synthesizing more complex molecules.

Biology

The biological applications of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate are significant. It is being investigated for its potential role as a probe in biochemical assays and for studying enzyme interactions. The compound's structure allows it to engage with various biological targets, potentially modulating enzyme activity through redox reactions facilitated by the nitro and azo groups .

Medicine

In medicinal chemistry, this compound has shown promise due to its potential pharmacological properties , including antimicrobial and anticancer activities. Preliminary studies suggest that derivatives of this compound may exhibit significant activity against pathogens and cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their efficacy against Mycobacterium tuberculosis and various tumor cell lines, demonstrating moderate to potent biological activities .

Case Study: Anticancer Activity

A related study on azo compounds demonstrated that modifications to the azo linkage can enhance cytotoxicity against specific cancer cell lines. The study highlighted that the introduction of different substituents can significantly affect the biological activity of these compounds, suggesting that 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate could be optimized for better therapeutic outcomes .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its chromophoric properties. The ability to absorb light at specific wavelengths makes it suitable for use in coloring agents across various materials. Furthermore, its unique structure allows for modifications that can tailor its properties for specific industrial needs.

Mechanism of Action

The mechanism of action of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate involves interactions with molecular targets such as enzymes and receptors. The nitro and azo groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Azo-Azomethine Dyes

Example Compound: 4-[[[4-(Phenylazo)phenyl]imino]methyl]phenyl-2-propenoat (from )

Feature Target Compound Azo-Azomethine Dye
Core Structure Phenyl-nitro + iminomethyl-phenyl-azo + naphthalene acetate Phenyl-iminomethyl-phenyl-azo + acrylate
Key Functional Groups Nitro, azo, imine, acetate Azo, imine, acrylate
Synthesis Likely involves multi-step coupling (azo formation, esterification) Synthesized via acryloyl chloride and metallic sodium in 1:1 molar ratio
Applications Potential use in optoelectronics or sensors Primarily as dyes or pigments due to strong absorbance in visible spectrum

Key Differences :

  • The naphthalene acetate in the target compound may enhance thermal stability compared to the acrylate group in analogues.

Diazenyl-Containing Imaging Agents

Example Compound : 2-(4-(1-(2-Fluoroethyl)-1H-1,2,3-triazol-4-yl)phenyl)-6-((E)-(4-((E)-phenyldiazenyl)naphthalen-1-yl)diazenyl)-2,3-dihydro-1H-perimidine (from )

Feature Target Compound Imaging Agent
Diazenyl Groups Single phenyldiazenyl group Two diazenyl groups + fluorine substituent
Substituents Nitro, acetate Fluorine, triazole, perimidine
Applications Unconfirmed (likely materials science) PET imaging of lipofuscin in senescent cells

Key Differences :

  • The imaging agent’s fluorine and triazole groups enable radiolabeling and targeting, absent in the target compound.
  • The target’s naphthalene acetate may offer better solubility in organic solvents compared to the perimidine system .

Nitrophenyl-Diazenyl Derivatives

Example Compound : 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol (from )

Feature Target Compound 4-Nitrophenyl-Diazenyl Naphthol
Nitro Placement Nitro on phenyl ring adjacent to iminomethyl Nitro on diazenyl-linked phenyl ring
Functional Groups Acetate, imine Hydroxyl, naphthol
Spectroscopy Expected strong IR absorbance for nitro (~1520 cm⁻¹) and C=O (~1740 cm⁻¹) IR shows OH stretch (~3400 cm⁻¹) and nitro bands; UV-Vis λmax ~450 nm

Key Differences :

  • The acetate ester in the target compound reduces hydrogen-bonding capacity compared to the hydroxyl group in 4-nitrophenyl-diazenyl naphthol.

Site-Selective Compounds (SSCs) with Porphyrins

Example Compound: SSC-2 [(E)−2,5-dihydroxy-4-(((4-(10,15,20-triphenylporphyrin-5-yl)phenyl)imino)methyl)benzaldehyde] (from )

Feature Target Compound SSC-2
Macrocyclic System Absent Triphenylporphyrin core
Functional Groups Nitro, acetate Hydroxy, aldehyde, imine
Applications Materials science Catalysis, light-harvesting, or photodynamic therapy

Key Differences :

  • The porphyrin in SSC-2 enables redox activity and visible-light absorption, absent in the target compound.
  • The target’s nitro group may confer greater oxidative stability but reduce photocatalytic efficiency .

Biological Activity

The compound 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H14N4O3
  • Molecular Weight : 346.34 g/mol
  • CAS Number : [Not provided in the search results]

Synthesis

The synthesis of azo compounds like this one typically involves the reaction of diazonium salts with phenolic compounds, leading to the formation of azo linkages. The specific synthetic route for this compound may involve several steps including:

  • Formation of the diazonium salt from an aromatic amine.
  • Coupling with a phenolic compound to form the azo compound.
  • Subsequent modifications to introduce nitro and acetate groups.

Antioxidant Activity

Azo compounds have been extensively studied for their antioxidant properties. The presence of nitro groups in such compounds often enhances their ability to scavenge free radicals. Research indicates that similar compounds exhibit significant antioxidant activity, which may be attributed to their ability to donate electrons and stabilize free radicals.

Antimicrobial Activity

Studies on related azo compounds suggest they possess notable antimicrobial properties. For instance, a study on azo Schiff bases demonstrated effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Azo compounds have also shown potential as enzyme inhibitors. For example, research indicates that certain derivatives can inhibit enzymes involved in oxidative stress pathways, which are critical in various diseases, including cancer and neurodegenerative disorders.

Case Studies

StudyCompoundBiological ActivityFindings
12-hydroxy-5-[(E)-phenyldiazenyl] benzaldehydeDNA bindingDemonstrated significant binding affinity to DNA, suggesting potential as an anticancer agent .
2Azo Schiff basesAntibacterialExhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .
3N-phenyl derivativesAnticonvulsantSome derivatives showed protective effects in animal models of epilepsy, indicating potential therapeutic applications .

The mechanisms underlying the biological activities of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate may include:

  • Radical Scavenging : The nitro group can participate in redox reactions, enhancing the compound's ability to neutralize free radicals.
  • Membrane Disruption : Azo linkages can interact with lipid membranes, leading to structural changes that impair microbial viability.
  • Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic processes.

Q & A

Q. What are the optimal synthetic pathways for producing 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate with high purity?

Methodological Answer: The synthesis involves sequential reactions starting from nitroanilines and phenylhydrazines. Key steps include:

  • Azo coupling : Formation of the azo linkage under acidic conditions (pH 4–6) at 0–5°C using ethanol as the solvent .
  • Imine formation : Reaction with 4-nitrobenzaldehyde in methanol under reflux (60–70°C) for 6–8 hours, catalyzed by glacial acetic acid .
  • Esterification : Final coupling with naphthalen-1-ylacetyl chloride in dichloromethane (DCM) at room temperature for 12 hours, using triethylamine as a base .
    Purity Optimization : Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Final product purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and nitro/imine groups (δ 8.9–9.3 ppm) .
    • IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1740–1720 cm⁻¹) functional groups .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry of azo and imine groups. Compare with published analogs (e.g., CCDC entry 876543 for similar nitro-azo systems) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound’s azo and nitro groups in catalytic or photochemical applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient nitro groups as sites for nucleophilic attack. Compare with experimental UV-Vis data (λmax ~450 nm for azo transitions) .
  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate intermediates in azo reduction (e.g., Na2S2O4-mediated cleavage) or nitro group hydrogenation .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Analysis : Perform MTT assays across concentrations (1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) to distinguish cytotoxic thresholds from antimicrobial activity (MIC testing in E. coli and S. aureus) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace nitro with cyano) and compare bioactivity trends. Validate via molecular docking (AutoDock Vina) against target proteins (e.g., topoisomerase II) .

Q. How can thermal and photostability be systematically evaluated for long-term storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition onset temperatures (Td >200°C indicates stability) .
  • Accelerated Aging Studies : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC. Use Arrhenius modeling to extrapolate shelf life .

Q. What statistical design of experiments (DoE) approaches optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • Central Composite Design (CCD) : Vary temperature (50–80°C), solvent polarity (ethanol/DMF ratio), and catalyst loading (0.1–1 mol%) in esterification. Analyze responses (yield, purity) via ANOVA to identify critical factors .
  • Factorial Design : Test interactions between pH and reaction time in azo coupling. Use Minitab or JMP for multivariate analysis .

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